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Compound of Interest

Compound Name: Ritlecitinib

Cat. No.: B609998

This guide provides an independent validation of published findings on Ritlecitinib, offering a
comparative analysis with other Janus kinase (JAK) inhibitors used in the treatment of alopecia
areata. The information is intended for researchers, scientists, and drug development
professionals to facilitate an objective evaluation of Ritlecitinib's performance and clinical trial
data.

Mechanism of Action: A Dual Inhibitor

Ritlecitinib is an oral kinase inhibitor that distinguishes itself through its irreversible dual
inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular
carcinoma (TEC) family of kinases.[1][2][3][4][5][6] This targeted approach blocks the
adenosine triphosphate (ATP) binding site, thereby interfering with the signaling pathways of
cytokines and immune receptors implicated in the pathogenesis of alopecia areata.[1][3][4][5]
Specifically, by inhibiting JAK3, Ritlecitinib modulates the signaling of crucial cytokines like
interleukin-15 (IL-15) that are involved in the autoimmune attack on hair follicles.[1] Its inhibition
of the TEC kinase family further dampens the immune response.[1][3][4][5]

In contrast, other JAK inhibitors used for alopecia areata have different selectivity profiles.
Baricitinib is a selective inhibitor of JAK1 and JAK2, while Deuruxolitinib also targets JAK1 and
JAK2. Ruxolitinib is another JAK1/2 inhibitor. Tofacitinib is a pan-JAK inhibitor, affecting JAK1,
JAK2, and JAK3.

Comparative Efficacy in Alopecia Areata
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The primary measure of efficacy in clinical trials for alopecia areata is the Severity of Alopecia
Tool (SALT) score, which assesses the percentage of scalp hair loss. A SALT score of 20 or
less (<20) is a common primary endpoint, indicating 80% or more scalp hair coverage.

Ritlecitinib Clinical Trial Data (ALLEGRO)

The ALLEGRO Phase 2b/3 trial evaluated the efficacy and safety of Ritlecitinib in patients
aged 12 years and older with severe alopecia areata (=50% scalp hair loss).[7][8][9]

Dose Week 24 (SALT <20) Week 48 (SALT <20)
50 mg daily 23% 43%

30 mg daily 14% 31%

Placebo 2%

Data from the ALLEGRO Phase 2b/3 study.

Baricitinib Clinical Trial Data (BRAVE-AA)

The BRAVE-AA1 and BRAVE-AA2 trials assessed Baricitinib in adults with severe alopecia
areata.[2][10][11][12][13][14][15][16][17]

Dose Week 36 (SALT <20) Week 52 (SALT <20)
4 mg daily ~35-39% ~37-41%

2 mg daily ~19-23% ~21-24%

Placebo ~3-5%

Combined approximate results from BRAVE-AAL1 and BRAVE-AA2 studies.

Deuruxolitinib (CTP-543) Clinical Trial Data (THRIVE-AA)

The THRIVE-AA1 and THRIVE-AAZ2 trials evaluated Deuruxolitinib in adults with moderate to
severe alopecia areata.[1][4][6][7][11][13][18][19][20][21][22][23][24][25]
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Dose Week 24 (SALT <20)
12 mg twice daily ~38-41.5%

8 mg twice daily ~30-33%

Placebo ~1%

Data from the THRIVE-AAL1 and THRIVE-AA2 studies.

Ruxolitinib and Tofacitinib Data

Data for Ruxolitinib and Tofacitinib in alopecia areata comes from smaller, open-label, or
retrospective studies, making direct comparison with the large Phase 3 trials of the other drugs
challenging. However, studies have shown efficacy, with a notable proportion of patients
achieving significant hair regrowth.[3][4] For instance, an open-label trial of oral Ruxolitinib
showed that 75% of patients with moderate-to-severe alopecia areata achieved 50% or greater
hair regrowth. A retrospective study of Tofacitinib reported a complete response rate of 33.8%
at 24 weeks.

Comparative Safety Profiles

The safety profiles of these JAK inhibitors are a critical consideration for researchers and
clinicians. The following table summarizes common treatment-emergent adverse events
(TEAES) reported in clinical trials.
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Ritlecitinib Baricitinib (BRAVE- Deuruxolitinib
Adverse Event
(ALLEGRO) AA) (THRIVE-AA)
Upper Respirator
PP p Y Yes Yes Yes
Tract Infections
Headache Yes Yes Yes
Acne Yes Yes Yes
Nasopharyngitis Yes Yes Yes
Increased Creatine
. Yes Yes
Phosphokinase
Urinary Tract
Yes

Infections

This table highlights common adverse events and is not exhaustive. Incidence rates vary by

dose and study.

Long-term safety data for Ritlecitinib from the ALLEGRO-LT study showed that the most
frequent adverse events were COVID-19 infection, headache, and pyrexia.[12] Serious

adverse events, including infections and malignancies, have been reported for all JAK

inhibitors, and they carry warnings regarding these risks.

Experimental Protocols: A High-Level Overview
Ritlecitinib (ALLEGRO Phase 2b/3)

e Study Design: Randomized, double-blind, placebo-controlled.[7][8][9]

o Participants: Patients aged 12 years and older with a diagnosis of alopecia areata and =50%

scalp hair loss.[7][8][9]

« Intervention: Ritlecitinib (10 mg, 30 mg, 50 mg, with or without a 200 mg loading dose) or

placebo, administered orally once daily for 24 weeks, followed by an extension period.[7][8]

[9]

e Primary Endpoint: Proportion of patients with a SALT score <20 at Week 24.[9]
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Baricitinib (BRAVE-AA1 and BRAVE-AA2)

Study Design: Randomized, double-blind, placebo-controlled.[2][10][11][12][13][14][15][16]
[17]

Participants: Adults with severe or very severe alopecia areata (SALT score =50).[10][15][16]
[17]

Intervention: Baricitinib (2 mg or 4 mg) or placebo, administered orally once daily for 36
weeks.[2][12]

Primary Endpoint: Proportion of patients with a SALT score <20 at Week 36.[11]

Deuruxolitinib (THRIVE-AA1 and THRIVE-AA2)

Study Design: Randomized, double-blind, placebo-controlled.[6][7][13][20][21][23][24]

Participants: Adults (18-65 years) with moderate to severe alopecia areata (=50% scalp hair
loss).[6][7][13][20][24]

Intervention: Deuruxolitinib (8 mg or 12 mg) or placebo, administered orally twice daily for 24
weeks.[6][7][13][20][21][23][24]

Primary Endpoint: Proportion of patients with a SALT score <20 at Week 24.[6][7][13][20]

Signaling Pathway and Experimental Workflow
Visualizations
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Ritlecitinib's Dual Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. medpagetoday.com [medpagetoday.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b609998?utm_src=pdf-body-img
https://www.benchchem.com/product/b609998?utm_src=pdf-custom-synthesis
https://www.medpagetoday.com/dermatology/generaldermatology/111268
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. heplive.com [heplive.com]
3. ClinicalTrials.gov [clinicaltrials.gov]

4. Two cases of alopecia areata treated with ruxolitinib: a discussion of ideal dosing and
laboratory monitoring - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. Deuruxolitinib Shows Promise for Alopecia | Conexiant [conexiant.com]
7. ajmc.com [ajmc.com]

8. naaf.org [naaf.org]

9. Sun Pharma’s JAK inhibitor for severe alopecia gets US FDA nod | BioWorld
[bioworld.com]

10. aaaf.org.au [aaaf.org.au]

11. JCI Insight - Oral ruxolitinib induces hair regrowth in patients with moderate-to-severe
alopecia areata [insight.jci.org]

12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
13. Tofacitinib for the Treatment of Alopecia Areata and Its Variants [stanfordhealthcare.org]

14. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A
Retrospective Study - PubMed [pubmed.ncbi.nim.nih.gov]

15. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A
Retrospective Study - PMC [pmc.ncbi.nim.nih.gov]

16. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults
with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AAL) -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. io.nihr.ac.uk [io.nihr.ac.uk]

18. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A
Retrospective Study | Acta Dermato-Venereologica [medicaljournalssweden.se]

19. Efficacy and safety of tofacitinib in patients with total and universal alopecia- A
retrospective evaluation of 69 patients - Indian Journal of Dermatology, Venereology and
Leprology [ijdvl.com]

20. Ruxolitinib for Alopecia Areata - Recruiting Participants for Phase Phase 2 Clinical Trial
2025 | Power | Power [withpower.com]

21. ClinicalTrials.gov [clinicaltrials.gov]

22. belgraviacentre.com [belgraviacentre.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.hcplive.com/view/dermatologists-fda-baricitinib-alopecia-areata
https://clinicaltrials.gov/study/NCT02812342
https://pmc.ncbi.nlm.nih.gov/articles/PMC6345378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6345378/
https://www.researchgate.net/publication/394396115_Long-term_Safety_and_Efficacy_of_JAK2_Inhibitors_in_the_Treatment_of_Alopecia_Areata_and_Atopic_Dermatitis_A_Systematic_Review
https://conexiant.com/dermatology/articles/deuruxolitinib-shows-promise-for-alopecia/
https://www.ajmc.com/view/deuruxolitinib-demonstrates-efficacy-tolerability-in-patients-with-moderate-to-severe-aa
https://www.naaf.org/navigation-toolkit/fda-approved-jak-inhibitors/
https://www.bioworld.com/articles/711080-sun-pharmas-jak-inhibitor-for-severe-alopecia-gets-us-fda-nod?v=preview
https://www.bioworld.com/articles/711080-sun-pharmas-jak-inhibitor-for-severe-alopecia-gets-us-fda-nod?v=preview
https://aaaf.org.au/wp-content/uploads/2021/05/2021-Lai-Sublingual-Tofacitinib.pdf
https://insight.jci.org/articles/view/89790
https://insight.jci.org/articles/view/89790
https://s3.eu-central-1.amazonaws.com/cst.eadv/eadv2022/30791.html.pdf
https://stanfordhealthcare.org/trials/t/NCT02312882.html
https://pubmed.ncbi.nlm.nih.gov/37955531/
https://pubmed.ncbi.nlm.nih.gov/37955531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10655123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10655123/
https://pubmed.ncbi.nlm.nih.gov/39053611/
https://pubmed.ncbi.nlm.nih.gov/39053611/
https://pubmed.ncbi.nlm.nih.gov/39053611/
https://io.nihr.ac.uk/wp-content/uploads/2025/04/20545-Deuruxolitinib-for-Alopecia-Areata-V1.0-APR2025-NON-CONF.pdf
https://medicaljournalssweden.se/actadv/article/view/13475
https://medicaljournalssweden.se/actadv/article/view/13475
https://ijdvl.com/efficacy-and-safety-of-tofacitinib-in-patients-with-total-and-universal-alopecia-a-retrospective-evaluation-of-69-patients/
https://ijdvl.com/efficacy-and-safety-of-tofacitinib-in-patients-with-total-and-universal-alopecia-a-retrospective-evaluation-of-69-patients/
https://ijdvl.com/efficacy-and-safety-of-tofacitinib-in-patients-with-total-and-universal-alopecia-a-retrospective-evaluation-of-69-patients/
https://www.withpower.com/trial/phase-2-polyendocrinopathies-autoimmune-5-2022-9392e
https://www.withpower.com/trial/phase-2-polyendocrinopathies-autoimmune-5-2022-9392e
https://clinicaltrials.gov/study/NCT01950780
https://www.belgraviacentre.com/blog/tofacitinib-alopecia-areata-hair-growth-treatment-clinical-trial-update
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 23.iris.unimore.it [iris.unimore.it]
e 24, researchgate.net [researchgate.net]

» 25. Frontiers | The efficacy and safety of JAK inhibitors for alopecia areata: A systematic
review and meta-analysis of prospective studies [frontiersin.org]

 To cite this document: BenchChem. [Independent Validation of Ritlecitinib: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609998#independent-validation-of-published-
ritlecitinib-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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